5-(3-Iodophenyl)furan-2-carboxamide is a compound classified within the furan derivatives, characterized by a five-membered aromatic ring containing one oxygen atom. The compound features an iodophenyl group attached to the furan ring, which imparts distinctive chemical properties that are of significant interest in various scientific fields, including chemistry, biology, and medicine .
The synthesis of 5-(3-Iodophenyl)furan-2-carboxamide typically involves several key steps:
The molecular structure of 5-(3-Iodophenyl)furan-2-carboxamide includes:
5-(3-Iodophenyl)furan-2-carboxamide can undergo various chemical reactions:
The reactivity profile of this compound is influenced by the presence of both the iodophenyl and carboxamide functional groups, which can participate in nucleophilic and electrophilic reactions.
The mechanism of action for 5-(3-Iodophenyl)furan-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may exhibit antimicrobial properties by inhibiting enzymes crucial for microbial growth or by interacting with cellular receptors that modulate biological pathways.
The unique structure allows it to bind effectively to target sites, potentially leading to alterations in enzymatic activity or cellular signaling pathways.
Property | Value |
---|---|
Molecular Formula | C11H8INO2 |
Molecular Weight | 313.09 g/mol |
IUPAC Name | 5-(3-iodophenyl)furan-2-carboxamide |
InChI Key | FKZBJXKZXMNAAX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)I)C2=CC=C(O2)C(=O)N |
5-(3-Iodophenyl)furan-2-carboxamide has several notable applications:
This compound exemplifies how modifications to simple organic frameworks can lead to significant advancements in scientific research and practical applications across various fields.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1